1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane -

1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane

Catalog Number: EVT-5457102
CAS Number:
Molecular Formula: C21H20F4N4O2
Molecular Weight: 436.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
  • Relevance: While GDC-0994 doesn't share direct structural similarities with the target compound, it highlights the research focus on developing small-molecule inhibitors for specific kinase targets. This research area is relevant because the target compound, containing a pyrazole moiety and a substituted azepine ring, could be explored for potential kinase inhibitory activity. Further investigation into similar structural motifs and their biological activity in the context of kinase inhibition may be warranted.

1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)

  • Compound Description: Compound 10a is a quinclorac derivative developed as a potential herbicide. It exhibited excellent inhibition of barnyard grass in greenhouse experiments and displayed comparable efficacy to quinclorac in field trials. []
  • Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol-5-yl moiety with the target compound, 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane. The presence of this shared moiety suggests that both compounds might exhibit similar biological activities, potentially including herbicidal effects. The differing structural elements, such as the azepine ring and isoxazole group in the target compound, could influence its target specificity and overall efficacy compared to 10a.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate-5 receptor (mGluR5). It exhibits increased binding and functional activity compared to the parent compound, CDPPB. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibitor with potential applications in treating various diseases, including cancer and inflammatory conditions. [, ]
  • Relevance: This compound, like 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane, features a substituted pyrazole ring, highlighting the significance of this heterocycle in medicinal chemistry and its potential role in interacting with various biological targets. The presence of a fluorine atom in both structures further emphasizes this element's importance in drug design, potentially influencing the compounds' binding affinities and pharmacokinetic properties. ,

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a neutrophil elastase inhibitor being developed by AstraZeneca. Its tosylate salt form exhibits improved physical properties compared to the free base. []
  • Relevance: Both this compound and 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane contain a 1-methyl-1H-pyrazol-5-yl moiety. The inclusion of a trifluoromethyl group in both structures further suggests a potential for shared pharmacological activity, potentially in the realm of enzyme inhibition. The differing structural elements, such as the azepine ring and isoxazole group in the target compound, might contribute to its unique target selectivity and overall pharmacological profile compared to the neutrophil elastase inhibitor.

4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides

  • Compound Description: This series of celecoxib derivatives showed promising anti-inflammatory activity in the carrageenan-induced rat paw oedema model, with some exhibiting greater potency than celecoxib itself. They also demonstrated minimal ulcerogenic effects. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery and is being developed as a therapy for neovascular age-related macular degeneration. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

  • Compound Description: NTRC-844 acts as a selective antagonist for the rat neurotensin receptor type 2 (NTS2). This compound highlights the potential of targeting NTS2 for analgesic effects. []
  • Relevance: Both NTRC-844 and 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane contain a substituted phenyl ring linked to a pyrazole ring via a carbonyl group. This structural similarity suggests that the target compound might also interact with neurotensin receptors, although its selectivity and functional effects might differ due to the presence of the azepine ring, isoxazole group, and the fluorine atom on the phenyl ring.

methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

  • Compound Description: This compound represents a potent and selective factor XIa (FXIa) inhibitor. It is orally bioavailable and demonstrates good selectivity against other blood coagulation enzymes. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This series of compounds are potent and selective monoamine oxidase B (MAO-B) inhibitors. They demonstrate efficacy in rodent memory models and hold potential for improving memory and cognition. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

    1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

    • Compound Description: This compound demonstrated antipsychotic-like effects by reducing spontaneous locomotion in mice without causing ataxia, a common side effect of traditional antipsychotics. Importantly, it did not bind to D2 dopamine receptors in vitro, suggesting a novel mechanism of action. []

    5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

    • Compound Description: Compound-A is a potent and selective inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6). It effectively reduces the elongation index of fatty acids in hepatocytes and mice liver, suggesting its potential as a therapeutic target for diabetes. []

    1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

    • Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound. Its discovery stems from research focusing on finding novel nonpeptide compounds with analgesic properties. []

    Properties

    Product Name

    1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane

    IUPAC Name

    [3-(2-fluorophenyl)-1,2-oxazol-5-yl]-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]azepan-1-yl]methanone

    Molecular Formula

    C21H20F4N4O2

    Molecular Weight

    436.4 g/mol

    InChI

    InChI=1S/C21H20F4N4O2/c1-28-17(12-19(26-28)21(23,24)25)16-9-3-2-6-10-29(16)20(30)18-11-15(27-31-18)13-7-4-5-8-14(13)22/h4-5,7-8,11-12,16H,2-3,6,9-10H2,1H3

    InChI Key

    IMUIRJXEFQTXLU-UHFFFAOYSA-N

    SMILES

    CN1C(=CC(=N1)C(F)(F)F)C2CCCCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4F

    Canonical SMILES

    CN1C(=CC(=N1)C(F)(F)F)C2CCCCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.